molecular formula C11H9ClN2O B13883397 [2-(3-Chlorophenyl)pyrimidin-5-yl]methanol

[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol

Cat. No.: B13883397
M. Wt: 220.65 g/mol
InChI Key: RHKQVGMJQPZTFQ-UHFFFAOYSA-N
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Description

[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol: is a chemical compound that belongs to the class of pyrimidine derivatives It features a pyrimidine ring substituted with a chlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Chlorophenyl)pyrimidin-5-yl]methanol typically involves the reaction of 3-chlorobenzaldehyde with a pyrimidine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(3-Chlorophenyl)pyrimidin-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(3-Chlorophenyl)pyrimidin-5-yl]methanol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • [2-(3-Chlorophenyl)pyrimidin-4-yl]methanol
  • [2-(4-Chlorophenyl)pyrimidin-5-yl]methanol
  • [2-(3-Bromophenyl)pyrimidin-5-yl]methanol

Comparison: Compared to its analogs, [2-(3-Chlorophenyl)pyrimidin-5-yl]methanol exhibits unique properties due to the position of the chlorine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the presence of the chlorine atom at the 3-position may enhance its ability to interact with certain biological targets, making it a more potent inhibitor or activator in specific contexts .

Properties

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

[2-(3-chlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H9ClN2O/c12-10-3-1-2-9(4-10)11-13-5-8(7-15)6-14-11/h1-6,15H,7H2

InChI Key

RHKQVGMJQPZTFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=C(C=N2)CO

Origin of Product

United States

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